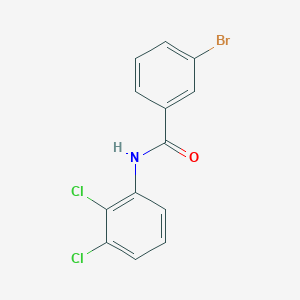

3-bromo-N-(2,3-dichlorophenyl)benzamide

Description

3-Bromo-N-(2,3-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a 2,3-dichlorophenyl group attached via an amide linkage.

Properties

IUPAC Name |

3-bromo-N-(2,3-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAOMLRSRZSQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-N-(2,3-dichlorophenyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-bromo-N-(2,3-dichlorophenyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Biological Studies: It serves as a tool compound in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Conformational Analysis

The 2,3-dichlorophenyl moiety distinguishes this compound from analogs with alternative substitution patterns:

- N-(2,4-Dichlorophenyl) Analogs: highlights 3-bromo-N-(2,4-dichlorophenyl)benzamide (CAS 199735-68-7, MW 345.02), which exhibits similar bromo-benzamide architecture but differs in chlorine placement.

- N-(3,4-Dichlorophenyl) and N-(2,6-Dichlorophenyl) Analogs : These derivatives display distinct dihedral angles between the benzoyl and aniline rings (e.g., 63.4° in N-(4-methylphenyl)benzamide vs. 2.6° in N-(2,4-dichlorophenyl)benzamide), impacting molecular packing and hydrogen-bonding networks .

Conformational Trends :

- N—H Bond Orientation : In N-(2,3-dichlorophenyl)benzamide (N23DCPBA), the N—H bond adopts a syn conformation relative to both ortho- and meta-chloro substituents, contrasting with the anti conformation observed in N-(3-chlorophenyl)benzamide . This conformational flexibility may influence interactions with biological targets.

Functional Group Modifications

- Piperazine vs. Benzamide : Compounds like PG 01037 (N-(2,3-dichlorophenyl)piperazine analog) replace the benzamide with a piperazine ring, enhancing dopamine D3 receptor selectivity but increasing P-gp-mediated efflux, necessitating higher doses in vivo .

- Sulfonamide Derivatives : 4-Bromo-N-(2,3-dichlorophenyl)benzenesulfonamide (CAS 67764-29-8) replaces the amide with a sulfonamide group, altering electronic properties and possibly metabolic stability .

Pharmacological and Physicochemical Properties

Lipophilicity and Blood-Brain Barrier (BBB) Penetration

Log P Comparisons :

Compound log P Molecular Weight PG 01037 (piperazine analog) ~5.76 ~350 3-Bromo-N-(2,3-dichlorophenyl)benzamide Est. 4.5–5.5 345.02 N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide 5.75 378.57

High lipophilicity (log P >5) in benzamide analogs correlates with poor passive BBB penetration but may enhance affinity for lipophilic targets like σ2 receptors .

Efflux Transporter Interactions

- P-gp Substrate Behavior : Piperazine-based analogs (e.g., PG 01037) are P-gp substrates, requiring co-administration with inhibitors like verapamil to achieve CNS efficacy. Similar efflux challenges may apply to 3-bromo-N-(2,3-dichlorophenyl)benzamide, necessitating structural optimization to reduce transporter affinity .

Crystallographic Data

- Hydrogen-Bonding Networks : Like N-(2,3-dichlorophenyl)benzamide, the title compound likely forms infinite chains via N—H···O hydrogen bonds along the crystallographic b-axis, stabilizing the crystal lattice .

- Dihedral Angles : Substitutents influence ring coplanarity. For example, N-(2,3-dimethylphenyl)benzamide exhibits a 63.4° dihedral angle between rings, whereas dichlorophenyl analogs show near-coplanar arrangements (2.6°), affecting solubility and melting points .

Biological Activity

3-Bromo-N-(2,3-dichlorophenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-(2,3-dichlorophenyl)benzamide is CHBrClN\O, with a molecular weight of approximately 343.06 g/mol. The compound features a bromine atom and dichlorophenyl group, which are critical for its biological activity.

The biological activity of 3-bromo-N-(2,3-dichlorophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular processes, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating possible applications in treating infections.

- Anticancer Properties : Research indicates that it may interfere with cancer cell proliferation by targeting specific pathways involved in cell growth and survival.

Antimicrobial Effects

Research has demonstrated that 3-bromo-N-(2,3-dichlorophenyl)benzamide exhibits significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

| K. pneumoniae | 32 |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.4 |

| HepG2 | 20.1 |

| HCT-116 | 12.5 |

Case Studies

- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzamide derivatives, including 3-bromo-N-(2,3-dichlorophenyl)benzamide. The results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone against E. coli and S. aureus .

- Cytotoxicity Assessment : In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of 3-bromo-N-(2,3-dichlorophenyl)benzamide were assessed against multiple cancer cell lines using an MTT assay. The study concluded that the compound exhibited significant cytotoxicity with IC values lower than many known chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(2,3-dichlorophenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or amide coupling. For example, halogenated benzamides are often prepared using polar aprotic solvents (e.g., DMF or DMSO) with activating agents like HATU or EDCI . Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for maximizing yield. Monitor reaction progress via TLC or HPLC, and optimize by adjusting catalyst loading (e.g., 10 mol% DMAP) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., bromine at C3, dichlorophenyl at N-amide) via chemical shifts (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Validate amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and halogen presence (C-Br ~550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 359.91 for C₁₃H₈BrCl₂NO) .

Q. How can purity be ensured post-synthesis?

- Methodological Answer : Employ recrystallization (solvent pair: ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1). Validate purity via HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) and elemental analysis (<0.3% deviation) .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under harsh conditions (e.g., 100°C, 24h, K₂CO₃ base). Compare reactivity with analogs (e.g., 3-iodo vs. 3-bromo derivatives) to assess leaving group efficacy. Use DFT calculations to map electron density and predict regioselectivity .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Dose-Response Studies : Test across a wider concentration range (e.g., 0.1–100 µM) in triplicate.

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., MCF-7 for breast cancer).

- Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false positives .

- Molecular Docking : Correlate activity with binding affinity to targets (e.g., PARP-1 or kinase domains) using AutoDock Vina .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine).

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release.

- Co-solvent Systems : Test PEG-400/water (1:1) for enhanced solubility (>2 mg/mL) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Halogen Replacement : Synthesize 3-iodo or 3-fluoro analogs to assess steric/electronic effects.

- Heterocyclic Modifications : Replace dichlorophenyl with pyridyl or thiophene groups.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., amide bond, halogen position) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Methodological Answer : Discrepancies arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) not modeled in gas-phase DFT. Use Mercury Software to analyze intermolecular interactions (e.g., C=O⋯H-N hydrogen bonds in crystal lattice) and refine computational models with solvent effects (e.g., PCM for DMSO) .

Q. How to address inconsistent yields in scale-up synthesis?

- Methodological Answer :

- Heat/Mass Transfer Optimization : Use jacketed reactors with controlled heating (ΔT ±2°C) and stirring (≥500 rpm).

- Byproduct Analysis : Identify impurities via LC-MS and adjust quenching steps (e.g., slow addition to ice-water).

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using Minitab to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.